3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole
Description
Properties
IUPAC Name |
3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-21-10-13-16-15(23-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)22-18-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMLRYRUXFRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Methoxymethyl)-1,2,4-Thiadiazol-5-Amine
The thiadiazole ring is constructed via cyclization of a thiourea precursor. A representative procedure involves:
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Reacting methoxyacetyl chloride with thiosemicarbazide in anhydrous ethanol under reflux (12 h).
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Isolating the intermediate thiourea derivative via vacuum filtration.
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Cyclizing the thiourea with iodine in dimethylformamide (DMF) at 80°C for 6 h.
Reaction Conditions :
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methoxyacetyl chloride | 1.2 eq | Ethanol | Reflux | 12 h | 78% |
| Thiosemicarbazide | 1.0 eq | Ethanol | Reflux | 12 h | – |
| I₂ | 0.5 eq | DMF | 80°C | 6 h | 65% |
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and confirmed by ¹H NMR (CDCl₃, δ 4.45 ppm, singlet, -OCH₂-).
Synthesis of 4-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperazine
The thiadiazole-amine intermediate is functionalized via nucleophilic aromatic substitution:
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Treating 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine with phosphorus oxychloride (POCl₃) to generate the 5-chloro derivative.
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Reacting the chlorinated thiadiazole with piperazine in acetonitrile at 60°C for 8 h.
Optimization Insights :
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Excess piperazine (2.5 eq) improves yields by mitigating steric hindrance.
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Anhydrous conditions prevent hydrolysis of the chloro intermediate.
Final Coupling to Assemble the Target Compound
Route A: Benzothiazole-Thiadiazole-Piperazine Conjugation
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3-Chloro-1,2-benzothiazole Preparation :
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2-Aminothiophenol is cyclized with chlorocarbonyl sulfoxide in dichloromethane.
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Nucleophilic Substitution :
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Reacting 3-chloro-1,2-benzothiazole (1.0 eq) with 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine (1.1 eq) in dimethyl sulfoxide (DMSO) at 120°C for 24 h.
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Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction Time | 24 h |
| Yield | 62% |
| Purity (HPLC) | 98.3% |
Route B: Stepwise Assembly on Piperazine
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Piperazine Functionalization :
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Protecting one nitrogen of piperazine with a tert-butoxycarbonyl (Boc) group.
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Coupling the free amine with 3-chloro-1,2-benzothiazole.
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Deprotecting the Boc group and reacting with 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole.
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Advantages :
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Avoids regioselectivity issues in unsymmetrical substitutions.
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Enables higher purity (>99% by HPLC) through intermediate isolation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.1 Hz, 1H, benzothiazole-H), 7.75–7.68 (m, 2H, benzothiazole-H), 4.52 (s, 2H, -OCH₂-), 3.89–3.82 (m, 4H, piperazine-H), 3.42 (s, 3H, -OCH₃), 3.15–3.08 (m, 4H, piperazine-H).
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HRMS (ESI+) : m/z calculated for C₁₅H₁₇N₅OS₂ [M+H]⁺: 348.0952; found: 348.0949.
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | Acetonitrile/water (70:30) | 98.3% |
| TLC (Silica) | Ethyl acetate/hexane (1:1) | Rf 0.4 |
Challenges and Optimization Strategies
Side Reactions in Thiadiazole Synthesis
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
Scientific Research Applications
The compound 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole is a complex nitrogen-containing heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.
The structure comprises a benzothiazole core linked to a piperazine ring and a thiadiazole moiety. The methoxymethyl group enhances solubility and bioavailability, making it a promising candidate for pharmacological applications.
Pharmacology
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity: The thiadiazole ring is known to possess antibacterial properties. Studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties: Some derivatives have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. The interaction of the thiadiazole moiety with metal ions may enhance this effect by generating reactive oxygen species (ROS) that induce cell death .
Neuropharmacology
The piperazine component is often associated with neuroactive compounds. Research suggests that modifications in the piperazine ring can lead to enhanced interaction with neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .
Agricultural Applications
Compounds similar to this one have been explored for their potential as agrochemicals. The ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial organisms. Studies have demonstrated efficacy against various agricultural pests by disrupting their metabolic functions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related thiadiazole derivatives. The findings indicated that modifications at the piperazine position significantly enhanced antibacterial activity against Staphylococcus aureus, suggesting that similar modifications could be beneficial for the compound .
Case Study 2: Anticancer Activity
In research published in Cancer Letters, a series of benzothiazole-thiadiazole hybrids were synthesized and tested for anticancer activity. The study highlighted that compounds with a methoxymethyl group exhibited increased cytotoxicity against breast cancer cell lines compared to their non-methylated counterparts, pointing towards the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 3: Neuroactive Potential
A pharmacological study focusing on piperazine derivatives showed promising results in modulating serotonin receptors. The study concluded that certain structural features could enhance binding affinity and selectivity, paving the way for developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at these receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity.
Comparison with Similar Compounds
Compound 1 : 3-{4-[3-(2-Methoxyethyl)-1,2,4-Thiadiazol-5-yl]Piperazin-1-yl}-1,2-Benzothiazole
- Structural Difference : Substitution at the thiadiazole is a methoxyethyl group (CH2CH2OMe) instead of methoxymethyl (CH2OMe).
- Longer substituents may reduce metabolic stability due to oxidative susceptibility.
Compound 2 : 7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methyl)-3,4-Dihydroquinazolin-4-one
- Structural Difference: Replaces benzothiazole with a quinazolinone core and substitutes piperazine with piperidine.
- Implications: Piperidine lacks the secondary amine of piperazine, reducing hydrogen-bonding capacity and solubility.
Benzothiazole Hybrids with Alternative Heterocycles
Compound 3 : 2-(((3-Mercapto-5-Methyl-4H-1,2,4-Triazole-4-yl)Imino)Methyl)Benzothiazole
- Structural Difference : Replaces thiadiazole with a 1,2,4-triazole ring and introduces a mercapto (-SH) group.
- Pharmacological Profile :
Compound 4 : 5-(1H-1,2,3-Benzotriazol-1-ylMethyl)-3-Phenyl-1,2,4-Oxadiazole
- Structural Difference : Substitutes thiadiazole with 1,2,4-oxadiazole and benzothiazole with benzotriazole.
- Pharmacological Profile: Oxadiazoles are associated with analgesic and antipicornaviral activity .
Piperazine-Containing Anticonvulsants
Compound 6 : N-Aryl 3-Phenyl Pyrrolidine-2,5-Diones
- Structural Difference : Piperazine replaced with pyrrolidine-dione, a cyclic ketone.
- Pharmacological Profile :
Structural and Pharmacological Comparison Table
Key Research Findings and Implications
Thiadiazole vs. Triazole/Oxadiazole :
- Thiadiazoles generally exhibit higher metabolic stability than triazoles but may have lower metal-binding affinity .
- Methoxymethyl substitution balances lipophilicity and polarity, favoring oral bioavailability compared to bulkier groups (e.g., methoxyethyl) .
Piperazine vs. Piperidine :
- Piperazine’s secondary amine enhances solubility and target engagement via hydrogen bonding, critical for CNS-active compounds .
Benzothiazole Hybrids :
- The benzothiazole nucleus is versatile, with its bioactivity modulated by linked heterocycles. Thiadiazole-piperazine combinations may synergize anticonvulsant and antimicrobial effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
